Cas no 2538309-07-6 (5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate)

5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
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- EN300-37152936
- 5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate
- 2538309-07-6
- 5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate
-
- インチ: 1S/C14H13FO4S/c1-10-3-6-12(7-4-10)20(16,17)19-14-9-11(15)5-8-13(14)18-2/h3-9H,1-2H3
- InChIKey: LKLFVYYOEOOBQN-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1C=C(C=CC=1OC)F
計算された属性
- せいみつぶんしりょう: 296.05185823g/mol
- どういたいしつりょう: 296.05185823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37152936-1.0g |
5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |
2538309-07-6 | 95.0% | 1.0g |
$557.0 | 2025-03-18 | |
Enamine | EN300-37152936-2.5g |
5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |
2538309-07-6 | 95.0% | 2.5g |
$1089.0 | 2025-03-18 | |
Enamine | EN300-37152936-0.1g |
5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |
2538309-07-6 | 95.0% | 0.1g |
$490.0 | 2025-03-18 | |
Enamine | EN300-37152936-10.0g |
5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |
2538309-07-6 | 95.0% | 10.0g |
$2393.0 | 2025-03-18 | |
Enamine | EN300-37152936-0.05g |
5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |
2538309-07-6 | 95.0% | 0.05g |
$468.0 | 2025-03-18 | |
Enamine | EN300-37152936-5.0g |
5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |
2538309-07-6 | 95.0% | 5.0g |
$1614.0 | 2025-03-18 | |
Enamine | EN300-37152936-0.5g |
5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |
2538309-07-6 | 95.0% | 0.5g |
$535.0 | 2025-03-18 | |
Enamine | EN300-37152936-0.25g |
5-fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate |
2538309-07-6 | 95.0% | 0.25g |
$513.0 | 2025-03-18 |
5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonateに関する追加情報
5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate: A Comprehensive Overview
The compound 5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate, identified by the CAS number 2538309-07-6, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of sulfonates, which are widely used as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The structure of this compound consists of a phenyl ring substituted with a fluoro and methoxy group at positions 5 and 2, respectively, attached to a sulfonate group linked to a methyl-substituted benzene ring.
Recent studies have highlighted the importance of sulfonate esters like 5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate in the development of bioactive molecules. The presence of the fluoro group at position 5 and the methoxy group at position 2 imparts unique electronic and steric properties to the molecule, making it an ideal candidate for various synthetic transformations. These substituents also influence the compound's solubility, stability, and reactivity, which are critical factors in its application as an intermediate in organic synthesis.
The synthesis of 5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate typically involves multi-step reactions, including nucleophilic aromatic substitution and sulfonation. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of such compounds. For instance, the use of palladium-catalyzed coupling reactions has been reported to enhance the yield and purity of similar sulfonate esters.
In terms of applications, this compound is extensively used in the pharmaceutical industry as an intermediate for the synthesis of bioactive agents. Its structure allows for further functionalization at specific positions, enabling the creation of diverse drug candidates with potential therapeutic benefits. Additionally, this compound has shown promise in agrochemical research, where it serves as a precursor for herbicides and insecticides with improved efficacy and reduced environmental impact.
Recent research has also focused on the environmental fate and toxicity of sulfonate esters like 5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate. Studies indicate that these compounds undergo rapid degradation under aerobic conditions, minimizing their persistence in aquatic environments. However, further investigations are required to fully understand their long-term ecological effects.
In conclusion, 5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate is a versatile compound with significant potential in various scientific domains. Its unique structure, combined with recent advancements in synthetic methodologies and application areas, positions it as a valuable tool in modern organic chemistry.
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